molecular formula C13H13N3O3S B2650289 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421583-73-4

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2650289
M. Wt: 291.33
InChI Key: QBAVXEDWDQICIG-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazoles . Thiadiazoles are among the most common heterocyclic pharmacophores and display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structure of the compound was deduced by spectral data, elemental analyses, and chemical transformation .


Molecular Structure Analysis

The molecular formula of the compound is C6H8N2OS . The InChI key is HEBMTQWTUCFOEB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.21 . It has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound has a molar refractivity of 40.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

Research on N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has primarily focused on its synthesis and potential applications in creating heterocyclic compounds. Notable work in this area includes the synthesis of novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, which shows promise for hypertensive activity (Kumar & Mashelker, 2007). Furthermore, compounds related to this chemical structure have been evaluated for their inhibitory effect on H+/K+-ATPase, revealing the potential for significant in vivo activity (Palmer et al., 2007).

Anticancer and Anti-inflammatory Agents

Studies have also explored the derivative's potential in developing anticancer and anti-inflammatory agents. Notably, a series of pyrazolopyrimidines derivatives exhibited cytotoxic activities and inhibition of 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Additionally, the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids was documented, showcasing their potential in combating Mycobacterium tuberculosis (Gezginci et al., 1998).

Novel Synthesis Methods and Biological Evaluation

The field has also seen advancements in synthesis methods and the biological evaluation of related compounds. For instance, novel methods for synthesizing tetrahydropyrimidine-thione derivatives, and their subsequent biological evaluation, have been developed, expanding the potential applications of these compounds (Fadda et al., 2013). The design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones have further highlighted the promise of these compounds as antibacterial agents (Palkar et al., 2017).

Safety And Hazards

The compound has a GHS07 signal word warning. The hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-16-5-2-3-8(12(16)18)11(17)15-13-14-9-4-6-19-7-10(9)20-13/h2-3,5H,4,6-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVXEDWDQICIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=NC3=C(S2)COCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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